

4-Methyl-2-nitroaniline: A Technical Health and Safety Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Methyl-2-nitroaniline

Cat. No.: B134579

[Get Quote](#)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the health and safety information for **4-Methyl-2-nitroaniline** (CAS No. 89-62-3), a chemical intermediate often used in the synthesis of dyes and other complex organic molecules.^{[1][2]} This guide is intended for professionals in research and development who handle this substance, consolidating critical data on its properties, hazards, and handling procedures.

Chemical and Physical Properties

4-Methyl-2-nitroaniline is an orange-brown crystalline powder.^{[3][4]} It is characterized by its limited solubility in water but is soluble in methanol.^{[1][5]} A summary of its key physical and chemical properties is presented in Table 1.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[4][6][7]
Molecular Weight	152.15 g/mol	[4][6][7]
Appearance	Orange to orange-brown crystalline powder	[1][3][4]
Melting Point	115-116 °C	[1][8]
Flash Point	210 °C (410 °F)	[3]
Water Solubility	0.2 g/L (at 20 °C)	[1][5]
Vapor Pressure	0.000972 mmHg	[4]
Synonyms	2-Nitro-p-toluidine, 4-Amino-3-nitrotoluene	[3][4][9]

Hazard Identification and Classification

4-Methyl-2-nitroaniline is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. It is acutely toxic if swallowed, inhaled, or in contact with skin.[10][11] Furthermore, it poses a risk of damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[3][10][11] The signal word for this chemical is "Danger".[2][6]

Table 2 summarizes the GHS hazard and precautionary statements associated with **4-Methyl-2-nitroaniline**.

GHS Classification	Code	Statement	Source(s)
Hazard Statements	H301	Toxic if swallowed.	[2] [3] [10]
H311		Toxic in contact with skin.	[3] [10]
H331		Toxic if inhaled.	[3] [10]
H373		May cause damage to organs through prolonged or repeated exposure.	[3] [10] [11]
H411		Toxic to aquatic life with long lasting effects.	[3] [10]
Precautionary Statements	P260	Do not breathe dust/fume.	[3] [10]
P270		Do not eat, drink or smoke when using this product.	[3] [9] [10]
P273		Avoid release to the environment.	[2] [3] [9] [10]
P280		Wear protective gloves and protective clothing.	[2] [3] [9] [10]
P301+P310		IF SWALLOWED: Immediately call a POISON CENTER/doctor.	[2] [3] [10]
P302+P352		IF ON SKIN: Wash with plenty of water.	[2] [3]
P304+P340		IF INHALED: Remove person to fresh air and	[3] [9]

	keep comfortable for breathing.	
P311	Call a POISON CENTER or doctor/physician.	[2]
P405	Store locked up.	[3]
P501	Dispose of contents/container to an approved waste disposal plant.	[9] [10]

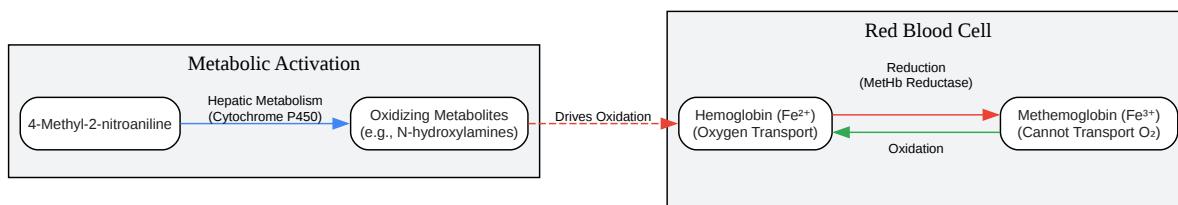
Toxicological Information

The primary toxicological concerns associated with **4-Methyl-2-nitroaniline** are its high acute toxicity via oral, dermal, and inhalation routes, and the potential for target organ damage with repeated exposure.[\[11\]](#)[\[12\]](#) A significant chronic effect is the potential to cause methemoglobinemia.[\[3\]](#)[\[13\]](#)

Acute Toxicity

Quantitative data on the acute toxicity of **4-Methyl-2-nitroaniline** is limited. The available data is presented in Table 3. The compound is classified as Acute Toxicity Category 3 for oral, dermal, and inhalation routes.[\[6\]](#)

Endpoint	Species	Route	Value	Source(s)
LD ₅₀	Mouse	Intraperitoneal	> 500 mg/kg	[13]
LD ₅₀ /LC ₅₀	Not available	Oral, Dermal, Inhalation	Not available	[4]


Chronic Toxicity and Organ Damage

Prolonged or repeated exposure to **4-Methyl-2-nitroaniline** may cause damage to organs (H373).[\[3\]](#)[\[10\]](#)[\[11\]](#) The liver is a potential target organ, which is consistent with the metabolism of related nitroaniline compounds by liver microsomes.[\[1\]](#)[\[11\]](#) Chronic exposure may lead to

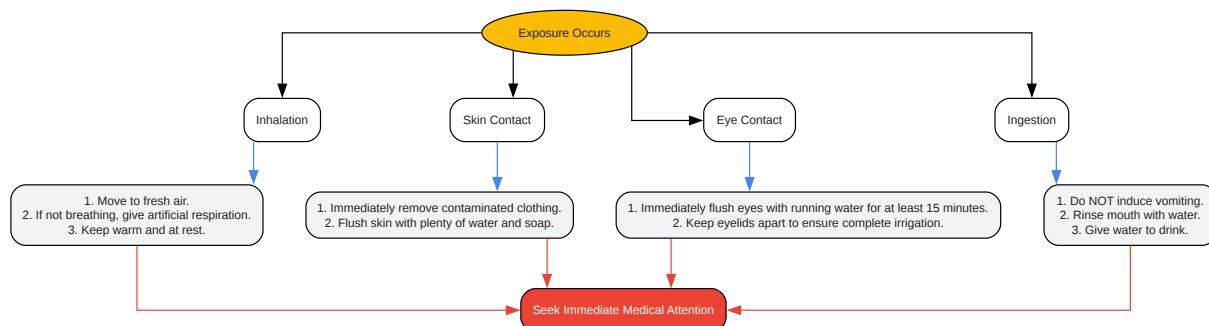
methemoglobinemia, a condition characterized by chocolate-brown colored blood, headache, dizziness, cyanosis, and in severe cases, unconsciousness and death.^[3] The effects of exposure may be delayed.^{[3][13]}

Mechanism of Toxicity: Methemoglobinemia

A primary mechanism of toxicity for many aromatic amines and nitro compounds is the induction of methemoglobinemia. This occurs when the ferrous iron (Fe^{2+}) in hemoglobin is oxidized to ferric iron (Fe^{3+}), rendering the hemoglobin unable to bind and transport oxygen. The metabolic activation of **4-Methyl-2-nitroaniline**, likely occurring in the liver, can produce reactive metabolites that facilitate this oxidation within red blood cells.

[Click to download full resolution via product page](#)

Caption: Mechanism of methemoglobinemia induction.


Ecotoxicological Information

4-Methyl-2-nitroaniline is classified as toxic to aquatic life with long-lasting effects (H411).^[3] Specific quantitative ecotoxicity data (LC_{50}/EC_{50}) for this compound are not readily available in the cited literature. However, data for structurally related nitroanilines (Table 4) suggest that compounds in this class are generally moderately to highly toxic to aquatic organisms.

Compound	Species	Endpoint	Value (mg/L)	Exposure Time	Source(s)
2-Nitroaniline	Brachydanio rerio (fish)	LC ₅₀	19.5	96 h	[7]
2-Nitroaniline	Daphnia magna (crustacean)	EC ₅₀	8.3	24 h	[7]
3-Methyl-4-nitrophenol	Fish	LC ₅₀	9.8	-	[14]
3-Methyl-4-nitrophenol	Daphnia magna (crustacean)	EC ₅₀	9.1	-	[14]

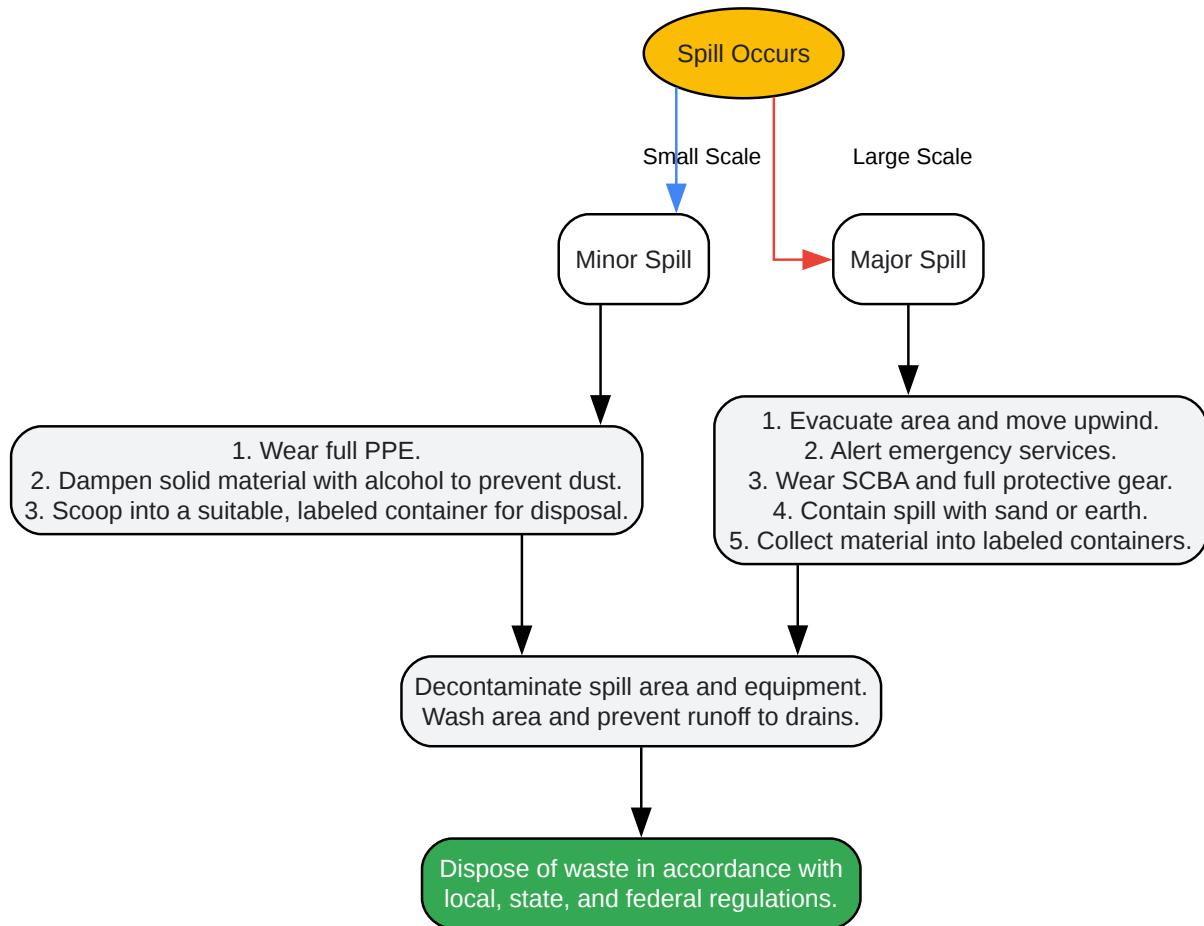
First Aid and Emergency Procedures

Immediate medical attention is required in case of significant exposure. First aid measures are critical and should be performed promptly.[3]

[Click to download full resolution via product page](#)

Caption: Emergency first aid workflow for exposure.

Notes to Physician: Treatment should be symptomatic and supportive. For suspected methemoglobinemia, the administration of methylene blue may be indicated.[3]


Exposure Controls and Personal Protection

To minimize risk, strict exposure controls must be implemented.

- Engineering Controls: Handle the substance in a well-ventilated area, preferably within a chemical fume hood.[3] Facilities should be equipped with an eyewash station and a safety shower.[3]
- Personal Protective Equipment (PPE):
 - Eye/Face Protection: Wear chemical safety goggles or a face shield (European Standard EN 166).[3][15]
 - Skin Protection: Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat or protective suit to prevent skin exposure.[3][11]
 - Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator with a particulate filter (e.g., P2 or N95 type).[3][6]

Accidental Release and Disposal

Accidental releases must be handled with caution, using appropriate protective equipment.

[Click to download full resolution via product page](#)

Caption: Workflow for accidental spill response.

- Disposal: Chemical waste must be disposed of as hazardous waste. Generators must follow US EPA guidelines (40 CFR Parts 261.3) or equivalent regional regulations for classification and disposal.^[4]

Standardized Experimental Protocols

While specific experimental reports for **4-Methyl-2-nitroaniline** are not publicly available, its toxicological and ecotoxicological properties are typically determined using internationally recognized standardized methods, such as the OECD Guidelines for the Testing of Chemicals. These protocols ensure data reliability and comparability.

Acute Toxicity Testing

- Acute Oral Toxicity (OECD 423): This method involves the administration of the test substance to fasted animals (typically rats) in a sequential manner. A starting dose is chosen, and depending on the outcome (mortality or survival), the dose for the next animal is adjusted up or down. This process continues until the criteria for classification are met, allowing for the determination of an LD₅₀ range and the appropriate GHS category.
- Acute Dermal Toxicity (OECD 402): The substance is applied to a shaved area of the skin (typically of rats, rabbits, or guinea pigs) for 24 hours under a porous gauze dressing. Animals are observed for signs of toxicity and mortality for up to 14 days. This test determines the dermal LD₅₀ value.
- Acute Inhalation Toxicity (OECD 403): Animals (typically rats) are exposed to the substance as a dust, mist, or vapor in an inhalation chamber for a defined period (usually 4 hours). The concentration of the substance is monitored. Animals are observed for 14 days to determine the LC₅₀, the concentration causing mortality in 50% of the test animals.

Ecotoxicity Testing

- Fish, Acute Toxicity Test (OECD 203): Fish (e.g., Zebrafish, *Brachydanio rerio*) are exposed to the chemical in a static or semi-static system for 96 hours. The concentration that is lethal to 50% of the fish (LC₅₀) is determined.
- Daphnia sp., Acute Immobilisation Test (OECD 202): Aquatic invertebrates (*Daphnia magna*) are exposed to the chemical for 48 hours. The test determines the concentration that immobilizes 50% of the daphnids (EC₅₀).

Stability and Reactivity

- Chemical Stability: The product is considered stable under recommended storage conditions. [10][13]
- Conditions to Avoid: Avoid generation of dust and exposure to moisture, as the material is hygroscopic.[3]

- Incompatible Materials: The compound is incompatible with strong oxidizing agents, acids, acid chlorides, acid anhydrides, and chloroformates.[1][3][13][16]
- Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides.[3][10][16]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Metabolism of 4-nitroaniline by rat liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. 4-Methyl-2-nitroaniline, 98+% | Fisher Scientific [fishersci.ca]
- 6. 4-Methyl-2-nitroaniline 98 89-62-3 [sigmaaldrich.com]
- 7. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 8. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 9. 2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-METHYL-2-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. 4-Methyl-2-nitroaniline | C7H8N2O2 | CID 6978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chemicalbook.com [chemicalbook.com]
- 14. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 15. eastharbourgroup.com [eastharbourgroup.com]
- 16. Metabolism and disposition of 2-methoxy-4-nitroaniline in male and female Harlan Sprague Dawley rats and B6C3F1/N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [4-Methyl-2-nitroaniline: A Technical Health and Safety Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b134579#health-and-safety-information-for-4-methyl-2-nitroaniline\]](https://www.benchchem.com/product/b134579#health-and-safety-information-for-4-methyl-2-nitroaniline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com